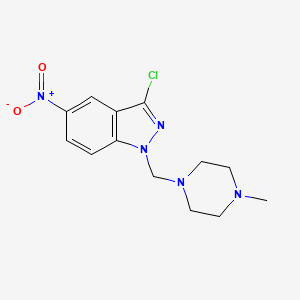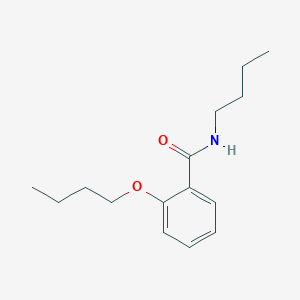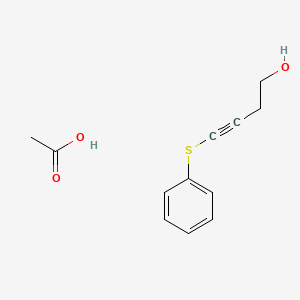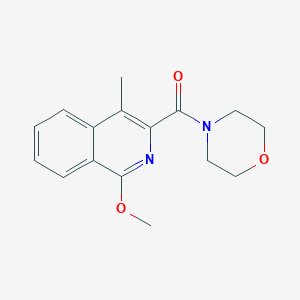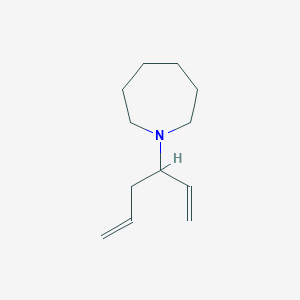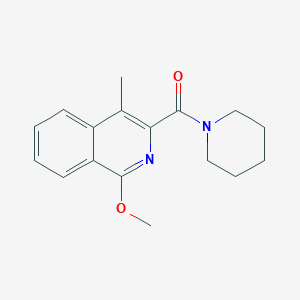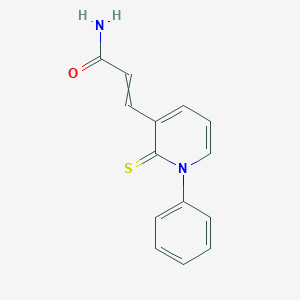
3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a phenyl group, a sulfanylidene group, and a dihydropyridinyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted pyridine derivative with a sulfanylidene reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Perampanel: A noncompetitive AMPA receptor antagonist with a similar pyridinyl structure.
Benzonitrile derivatives: Compounds with similar aromatic and nitrile groups.
Uniqueness
3-(1-Phenyl-2-sulfanylidene-1,2-dihydropyridin-3-yl)prop-2-enamide stands out due to its unique combination of a phenyl group, a sulfanylidene group, and a dihydropyridinyl group. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other compounds.
Propriétés
Numéro CAS |
89818-18-8 |
|---|---|
Formule moléculaire |
C14H12N2OS |
Poids moléculaire |
256.32 g/mol |
Nom IUPAC |
3-(1-phenyl-2-sulfanylidenepyridin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C14H12N2OS/c15-13(17)9-8-11-5-4-10-16(14(11)18)12-6-2-1-3-7-12/h1-10H,(H2,15,17) |
Clé InChI |
CGBKBAMONZUOQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=CC=C(C2=S)C=CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


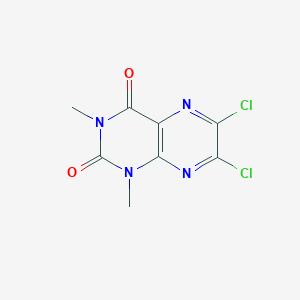
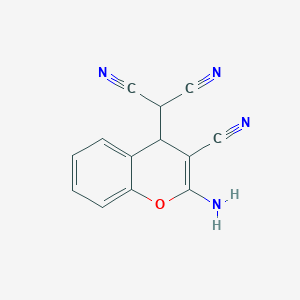

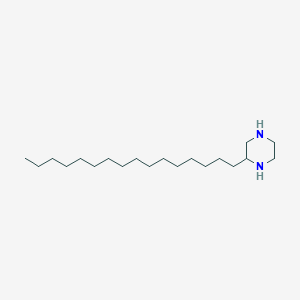
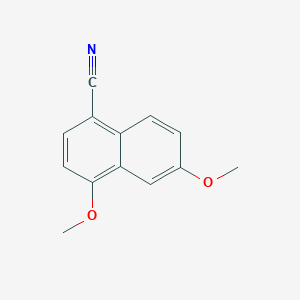
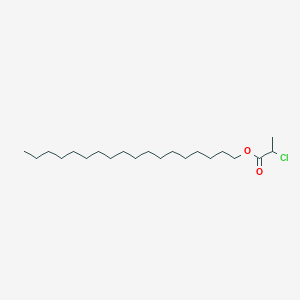
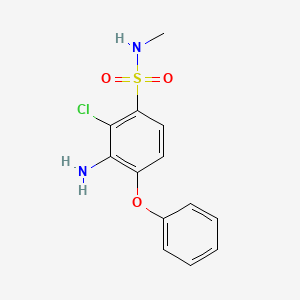
![3-Chloro-6-[2-(2-hydroxy-3,5,6-trimethylphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14379971.png)
